1-((2,5-Dimethoxybenzyl)oxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
Description
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO4.ClH/c1-14-7-15(2)10-20(9-14)11-17(21)13-24-12-16-8-18(22-3)5-6-19(16)23-4;/h5-6,8,14-15,17,21H,7,9-13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSZHSIVYPWFJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COCC2=C(C=CC(=C2)OC)OC)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((2,5-Dimethoxybenzyl)oxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This compound features a 2,5-dimethoxybenzyl group linked to a piperidine derivative, which is known to influence its biological properties.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study highlighted that certain derivatives demonstrated effective inhibition against various bacterial strains, suggesting a promising avenue for antibiotic development .
Bronchodilatory Effects
The compound's structural analogs have been evaluated for bronchodilatory activity. In particular, studies on related piperidine derivatives showed pronounced broncholytic effects in guinea pig models. These findings suggest that modifications in the piperidine structure can lead to enhanced respiratory benefits without central nervous system side effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the therapeutic efficacy of this compound. Key findings include:
- Substituent Effects : The presence of methoxy groups at the 2 and 5 positions of the benzyl moiety significantly enhances biological activity.
- Piperidine Modifications : Alterations in the piperidine ring can lead to variations in potency and selectivity towards specific biological targets.
Study 1: Antibacterial Evaluation
A recent study evaluated the antibacterial properties of related compounds, revealing that modifications in the benzyl and piperidine groups resulted in varying degrees of activity against Gram-positive and Gram-negative bacteria. The most potent derivatives showed minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
Study 2: Respiratory Activity
In another investigation focusing on bronchodilation, compounds structurally similar to the target compound were tested in vivo. Results indicated that certain analogs provided relief comparable to established bronchodilators but with fewer side effects related to cardiovascular stimulation .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 335.4 g/mol |
| XLogP3-AA | 0.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 6 |
Q & A
Basic: How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer:
Synthesis optimization involves multi-step alkylation and etherification reactions. Key steps include:
- Reacting 2,5-dimethoxybenzyl alcohol with epichlorohydrin under controlled temperatures (40–60°C) in dichloromethane to form the intermediate ether .
- Introducing 3,5-dimethylpiperidine via nucleophilic substitution in ethanol, with reaction times monitored by TLC to avoid over-alkylation .
- Final hydrochloride salt formation using HCl gas in anhydrous conditions to enhance solubility .
Critical Parameters: - Temperature control (±2°C) to minimize side reactions.
- Solvent purity (e.g., HPLC-grade ethanol) to prevent unwanted by-products.
- Purity assessment via HPLC (>98% purity) and NMR (verifying absence of residual solvents) .
Basic: What analytical techniques are recommended for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Use - and -NMR to confirm the presence of the 2,5-dimethoxybenzyl group (δ 3.8–4.0 ppm for methoxy protons) and piperidine protons (δ 1.2–1.8 ppm for methyl groups) .
- High-Performance Liquid Chromatography (HPLC):
- Employ a C18 column with UV detection (λ = 254 nm) to quantify purity. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 372.0) .
Advanced: How should researchers address discrepancies in biological activity data across different studies?
Methodological Answer:
Discrepancies may arise from:
- Structural Analog Confusion: Similar compounds (e.g., morpholine vs. piperidine derivatives) may be misreported. Cross-validate structures using crystallography or 2D NMR .
- Assay Variability: Standardize biological assays (e.g., receptor binding IC) using positive controls (e.g., known antagonists) and replicate experiments (n ≥ 3) .
- Solubility Differences: Use consistent solvent systems (e.g., DMSO stock solutions diluted in PBS) to avoid precipitation artifacts .
Advanced: What strategies mitigate instability during long-term storage?
Methodological Answer:
- Storage Conditions:
- Store as a lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis of the ether linkage .
- Stability Monitoring:
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks for degradation products (e.g., free benzyl alcohol) .
- Formulation:
- Prepare citrate-buffered solutions (pH 6.5) for in vitro studies to minimize salt dissociation .
Basic: What is the role of the 3,5-dimethylpiperidine moiety in the compound’s pharmacological profile?
Methodological Answer:
- Steric and Electronic Effects:
- The 3,5-dimethyl groups enhance lipophilicity (logP ~2.8), improving blood-brain barrier penetration .
- Piperidine’s basic nitrogen (pKa ~9.5) facilitates protonation at physiological pH, promoting receptor binding .
- Biological Relevance:
- Piperidine derivatives are known to interact with σ-1 receptors; compare binding affinity via radioligand assays (e.g., -(+)-pentazocine) .
Advanced: How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina to model binding to GPCRs (e.g., α-adrenergic receptors). Optimize force fields for piperidine’s chair conformation .
- Dynamic Simulations:
- Run 100-ns MD simulations in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD (<2.0 Å) and hydrogen bond persistence .
- QSAR Analysis:
- Corporate substituent effects (e.g., methoxy vs. ethoxy groups) into QSAR models to predict ADMET properties .
Basic: How to address solubility challenges in aqueous buffers?
Methodological Answer:
- Salt Formation:
- Hydrochloride salt improves water solubility (up to 10 mg/mL in PBS). Confirm salt stability via pH titration (target pH 4–5) .
- Co-Solvent Systems:
- Use cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility without altering biological activity .
Advanced: How to validate synthetic pathways to minimize by-products?
Methodological Answer:
- Intermediate Trapping:
- Quench aliquots at each step and analyze via LC-MS to detect early-stage by-products (e.g., di-alkylated piperidine) .
- Reaction Optimization:
- Employ Design of Experiments (DoE) to optimize molar ratios (e.g., benzyl alcohol:epichlorohydrin at 1:1.2) and reduce dimerization .
- Green Chemistry:
- Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer, higher-yielding etherifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
